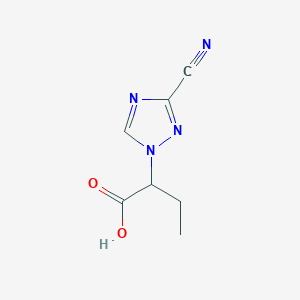

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Description

2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a triazole derivative featuring a cyano (-CN) group at the 3-position of the triazole ring and a butanoic acid chain at the 1-position. For instance, the closely related 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1247050-59-4) has the molecular formula C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol .

Properties

IUPAC Name |

2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJUQOUQIJLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-amino-1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the alkylation of 3-amino-1,2,4-triazole with a butanoic acid derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amino derivatives of the compound.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a versatile compound with applications spanning across various scientific disciplines.

Chemistry: It serves as a fundamental building block in the synthesis of complex molecules. Its structure allows chemists to explore new chemical transformations and create novel compounds with tailored properties.

Biology: The compound is actively investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies focus on understanding its interactions with biological targets and its effects on cellular processes.

Medicine: Due to its ability to interact with biological targets, this compound is explored as a potential drug candidate. Researchers are interested in its therapeutic potential and are studying its efficacy and safety in various disease models.

Industry: This compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable in creating innovative products and optimizing industrial procedures.

Chemical Reactions Analysis

This compound can participate in several types of chemical reactions, which expands its utility in synthesizing various derivatives and related compounds.

Types of Reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used. Major products include oxidized derivatives of the triazole ring.

- Reduction: Reduction reactions can convert the cyano group to an amine group. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed. The major products are amino derivatives of the compound.

- Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base. This leads to the formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . The cyano group and butanoic acid moiety may also contribute to the compound’s activity by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of compounds with halogen or cyano groups at the triazole 3-position:

*Inferred from analogous 4-substituted compound . †Discrepancy noted in molecular weight calculation; likely typographical error in evidence.

Key Observations :

- Electron-Withdrawing Effects: The cyano group (-CN) is a stronger electron-withdrawing substituent compared to halogens (-Cl, -Br), which may enhance the acidity of the carboxylic acid moiety and influence binding to biological targets (e.g., fungal cytochrome P450 enzymes) .

- Molecular Weight: Bromine substitution increases molecular weight significantly (234.05 vs.

- Synthetic Utility : Chloro and bromo derivatives are common intermediates in medicinal chemistry due to their reactivity in cross-coupling reactions .

Variations in the Carboxylic Acid Chain

The length and position of the carboxylic acid chain also modulate properties:

Key Observations :

Antifungal Activity

Triazole derivatives are established antifungal agents. For example:

Biological Activity

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a compound with the molecular formula CHNO and a molecular weight of 180.16 g/mol. It has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a triazole ring, which is known for its ability to interact with biological receptors. The presence of the cyano group and the butanoic acid moiety contributes to its unique chemical properties, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | AGMJUQOUQIJLIL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains. The specific activity of this compound against different pathogens has yet to be fully characterized but is expected to be promising based on the behavior of similar compounds.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have reported IC values indicating effective inhibition of cancer cell proliferation:

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Triazole derivative A | MCF-7 (breast cancer) | 27.3 |

| Triazole derivative B | HCT-116 (colon cancer) | 6.2 |

These findings suggest that this compound may also possess similar properties worthy of further investigation.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their anticancer activity against different cell lines. The results highlighted that modifications on the triazole ring significantly influenced biological activity.

- Antimicrobial Evaluation : Another research effort explored the antimicrobial efficacy of triazole-based compounds against resistant bacterial strains.

Q & A

Q. Example Workflow :

Record NMR in DMSO-d6 (suppresses proton exchange).

Compare with computational predictions (DFT calculations for expected shifts).

What are the biological or pharmacological implications of the cyano-triazole moiety in this compound?

Advanced Research Focus

The 3-cyano-1,2,4-triazole group is a bioisostere for carboxylic acids, enhancing membrane permeability. Evidence from metabolite studies (e.g., 3-(4-chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid in fungicides) suggests potential antifungal activity via cytochrome P450 inhibition .

Q. Research Design for Activity Screening :

- In vitro assays : Test against Candida spp. using microbroth dilution (MIC50 determination).

- Molecular docking : Compare binding affinity with triazole antifungals like fluconazole .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus

Stability studies on similar compounds (e.g., ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate) indicate sensitivity to light and humidity. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.